3-(ethylsulfanyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole
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Overview
Description
3-(Ethylsulfanyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with ethylsulfanyl, nitrophenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylsulfanyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzohydrazide with ethyl isothiocyanate to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium ethoxide to yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfanyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Electrophiles such as bromine or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated triazole derivatives.
Scientific Research Applications
3-(Ethylsulfanyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 3-(ethylsulfanyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitrophenyl group can participate in redox reactions, while the triazole ring can coordinate with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-5-(4-nitrophenyl)-4H-1,2,4-triazole: Lacks the ethylsulfanyl group, which may affect its reactivity and applications.
3-(Methylsulfanyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole: Similar structure but with a methylsulfanyl group instead of ethylsulfanyl, leading to different chemical properties.
Uniqueness
The presence of the ethylsulfanyl group in 3-(ethylsulfanyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
3-ethylsulfanyl-5-(4-nitrophenyl)-4-phenyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-2-23-16-18-17-15(19(16)13-6-4-3-5-7-13)12-8-10-14(11-9-12)20(21)22/h3-11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZNFKHDSVVNOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90974140 |
Source
|
Record name | 3-(Ethylsulfanyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90974140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5859-61-0 |
Source
|
Record name | 3-(Ethylsulfanyl)-5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90974140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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